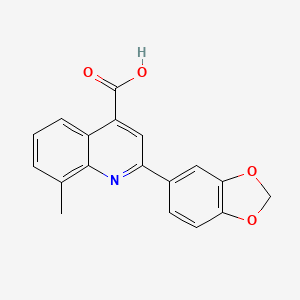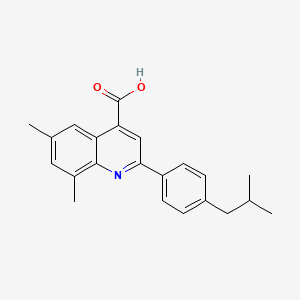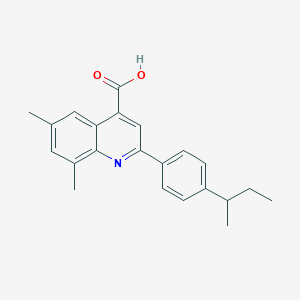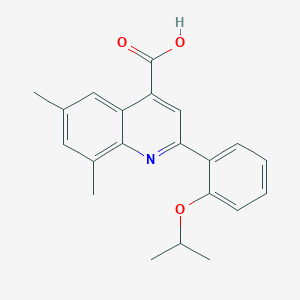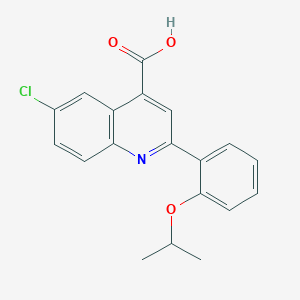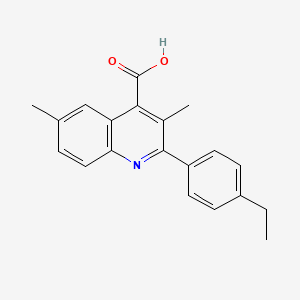
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Research has shown the synthesis of novel heterocyclic compounds, including those with tert-butyl and piperidine functionalities, demonstrating moderate to excellent fungicidal activity against specific plant pathogens. For example, compounds were synthesized with significant inhibition against Cercospora arachidicola Hori, indicating potential agricultural applications (Mao, Song, & Shi, 2013).
Material and Chemical Synthesis
- Studies on the synthesis of tert-butyl and piperidine-based compounds have led to the development of novel materials and intermediates for further chemical synthesis. These efforts include creating key intermediates for biologically active compounds and exploring new synthetic routes for complex molecular architectures (Kong et al., 2016).
Methodological Advances in Organic Synthesis
- Innovations in organic synthesis methods have been reported, where tert-butyl and piperidine moieties are incorporated into complex molecules. These advancements facilitate the construction of pharmacologically relevant structures, highlighting the importance of such functional groups in medicinal chemistry and drug design (Chonan et al., 2011).
Potential Therapeutic Applications
- Research into compounds with tert-butyl and piperidine components has explored their potential therapeutic applications, including as enzyme inhibitors and agents with antimicrobial properties. This underscores the relevance of such compounds in developing new medicines and therapeutic strategies (Sanjeevarayappa et al., 2015).
Propiedades
IUPAC Name |
1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)12-4-5-14-13(10-12)18-16(22-14)19-8-6-11(7-9-19)15(20)21/h4-5,10-11H,6-9H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFYORZUNZNWESZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Tert-butyl-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


